REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[N+:6]([C:9]1[C:18]2[O:17][C:16]([C:19]([NH2:21])=O)=[CH:15][C:14](=[O:22])[C:13]=2[CH:12]=[CH:11][CH:10]=1)([O-:8])=[O:7]>CN(C)C=O>[N+:6]([C:9]1[C:18]2[O:17][C:16]([C:19]#[N:21])=[CH:15][C:14](=[O:22])[C:13]=2[CH:12]=[CH:11][CH:10]=1)([O-:8])=[O:7]
|
Name
|
|
Quantity
|
2.86 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.515 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C=C(OC21)C(=O)N)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature for 35 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
STIRRING
|
Details
|
under stirring at room temperature for 18 h
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×40 ml)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
removing the solvents under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a residue was obtained which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography through a silica gel column
|
Type
|
WASH
|
Details
|
Eluting with hexane
|
Type
|
CUSTOM
|
Details
|
chloroform, 7:3, 1.094 g of the title product were recovered (78% yield)
|
Reaction Time |
35 min |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C=C(OC21)C#N)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |